molecular formula C9H8Br2O2 B6318176 2-(2,6-Dibromophenyl)-1,3-dioxolane CAS No. 331714-62-6

2-(2,6-Dibromophenyl)-1,3-dioxolane

Cat. No.: B6318176
CAS No.: 331714-62-6
M. Wt: 307.97 g/mol
InChI Key: BZQDRLHISRGXQK-UHFFFAOYSA-N
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Description

2-(2,6-Dibromophenyl)-1,3-dioxolane is an organic compound characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dibromophenyl)-1,3-dioxolane typically involves the bromination of phenyl derivatives followed by cyclization to form the dioxolane ring. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions of the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dibromophenyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds.

    Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction under specific conditions, altering the electronic properties of the compound.

    Cyclization and Ring-Opening: The dioxolane ring can participate in cyclization or ring-opening reactions, leading to different structural derivatives.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination.

    Organometallic Reagents: Employed in substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the phenyl ring.

Scientific Research Applications

2-(2,6-Dibromophenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2,6-Dibromophenyl)-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and the dioxolane ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromophenol: Shares the dibromophenyl structure but lacks the dioxolane ring.

    2,6-Dibromobenzyl Cyanide: Contains a similar dibromophenyl group with a different functional group attached.

    2,6-Dibromophenylacetonitrile: Another compound with a dibromophenyl group and a nitrile functional group.

Uniqueness

2-(2,6-Dibromophenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity compared to other dibromophenyl derivatives. This uniqueness makes it valuable for specific applications where the dioxolane ring’s properties are advantageous.

Properties

IUPAC Name

2-(2,6-dibromophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c10-6-2-1-3-7(11)8(6)9-12-4-5-13-9/h1-3,9H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQDRLHISRGXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=CC=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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